3-methanesulfonyl-4-methyl-6-phenylpyridin-2-ol
Description
Properties
IUPAC Name |
4-methyl-3-methylsulfonyl-6-phenyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-9-8-11(10-6-4-3-5-7-10)14-13(15)12(9)18(2,16)17/h3-8H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHPLIUEPHMOGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=C1)C2=CC=CC=C2)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Approaches
The pyridine core of 3-methanesulfonyl-4-methyl-6-phenylpyridin-2-ol is typically constructed via cyclocondensation reactions. A modified Hantzsch synthesis employing β-keto esters or enaminones has been successfully adapted for similar 2-hydroxypyridines. For instance, condensation of 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one with methyl 3-guanidino-4-methylbenzoate under basic conditions (e.g., potassium tert-butoxide in tert-butanol) yields 4-methyl-6-phenylpyridin-2-ol derivatives.
Key variables influencing yield:
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Temperature | 80–120°C | ±15% |
| Base | KOtBu vs. NaOMe | +20% KOtBu |
| Solvent Polarity | tert-Butanol > EtOH | +25% |
Sulfonation at Position 3
Direct Methanesulfonylation
Post-cyclization sulfonation employs methanesulfonyl chloride (MsCl) under Schotten-Baumann conditions:
Procedure :
- Dissolve 4-methyl-6-phenylpyridin-2-ol (1 eq) in anhydrous DCM
- Add MsCl (1.2 eq) dropwise at 0°C under N₂
- Introduce Et₃N (2 eq) as acid scavenger
- Warm to RT, stir 12 hr
Yield Optimization :
- Solvent Effects : Dichloromethane (78%) > THF (65%) > Toluene (51%)
- Temperature : 0°C → RT gradient improves solubility (+18% yield)
Directed Ortho-Metalation-Sulfonation
For higher regiocontrol, a directed metalation strategy using TMPMgCl·LiCl enables selective sulfonation at position 3:
- Protect 2-hydroxyl as TBS ether
- Treat with TMPMgCl·LiCl (−78°C, THF)
- Quench with MsCl
- Deprotect with TBAF
Advantages :
- Positional selectivity >95%
- Tolerance of methyl and phenyl groups
Methyl Group Installation at Position 4
Friedel-Crafts Alkylation
Pre-installation via Friedel-Crafts using methyl chloroacetate and AlCl₃:
$$
\text{Ph–Pyridinone} + \text{ClCH}2\text{CO}2\text{Me} \xrightarrow{\text{AlCl}_3} \text{4-Me-Pyridinone} + \text{HCl}
$$
Challenges :
- Over-alkylation (controlled via stoichiometry: AlCl₃/MsCl = 1:1.05)
- Ring chlorination side reactions (mitigated with N₂ atmosphere)
Reductive Amination Pathways
Alternative route using reductive amination of 4-pyridinone aldehydes:
- Convert 4-H to aldehyde via Vilsmeier-Haack
- Condense with methylamine
- Reduce with NaBH₃CN
Yield Comparison :
| Step | Isolated Yield |
|---|---|
| Vilsmeier Formylation | 68% |
| Reductive Amination | 82% |
Purification and Stabilization
Crystallization Optimization
Recrystallization from ethyl acetate/n-heptane (1:3 v/v) affords >99% purity:
Conditions :
- Cooling rate: 0.5°C/min
- Seed crystal size: 10–20 μm
- Solvent ratio critical for polymorph control
Chromatographic Challenges
Silica gel interaction with sulfonyl groups necessitates modified eluents:
| Adsorbent | Eluent System | Rf |
|---|---|---|
| Silica | EtOAc:Hex (1:4) + 1% AcOH | 0.32 |
| Alumina | DCM:MeOH (95:5) | 0.41 |
Scalability and Industrial Considerations
Continuous Flow Sulfonation
Microreactor technology improves exotherm management:
| Parameter | Batch vs. Flow |
|---|---|
| Reaction Time | 12 hr vs. 8 min |
| Byproduct Formation | 12% vs. 2% |
| Space-Time Yield | 0.8 kg/L/day vs. 14 kg/L/day |
Heavy Metal Contamination Control
Post-Suzuki coupling purification employs chelating resins (Dowex M4195) to reduce Pd levels <5 ppm.
Analytical Characterization
Spectroscopic Fingerprints
- ¹H NMR (400 MHz, DMSO-d₆): δ 2.45 (s, 3H, Me), 3.21 (s, 3H, SO₂Me), 6.95–7.89 (m, 6H, Ar–H)
- HRMS : m/z calc. for C₁₃H₁₃NO₃S [M+H]⁺ 264.0695, found 264.0692
Stability Profiling
| Condition | Degradation After 30 Days |
|---|---|
| 40°C/75% RH | 3.2% |
| Photolytic | 8.7% |
| Acidic (pH 1.2) | 12.4% |
Chemical Reactions Analysis
Types of Reactions
3-methanesulfonyl-4-methyl-6-phenylpyridin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the aromatic ring.
Scientific Research Applications
Pharmacological Applications
1.1 Antimicrobial Activity
Research has demonstrated that 3-methanesulfonyl-4-methyl-6-phenylpyridin-2-ol exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli. The compound's Minimum Inhibitory Concentration (MIC) values indicate its effectiveness as an antimicrobial agent, making it a candidate for further development in treating bacterial infections .
1.2 Enzyme Inhibition
The compound has shown potential as an inhibitor of specific enzymes, particularly cyclooxygenase (COX) enzymes. Inhibition of COX-2 is associated with anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. The structure of this compound suggests it may selectively inhibit COX-2 while minimizing gastrointestinal side effects typically seen with non-selective NSAIDs .
Structure-Kinetic Relationship Studies
Recent studies have focused on the structure-activity relationship (SAR) of pyridine derivatives, including this compound. These studies aim to correlate the chemical structure with biological activity, helping to identify modifications that enhance efficacy or reduce toxicity. For instance, variations in substituents at different positions on the pyridine ring have been explored to optimize binding affinity and selectivity for target enzymes .
Case Studies
3.1 Development of Antimicrobial Agents
In a recent study, this compound was synthesized and evaluated for its antimicrobial activity. The results indicated that this compound could inhibit the growth of several pathogenic bacteria at low concentrations, suggesting its potential use as a lead compound for developing new antibiotics .
3.2 Anti-inflammatory Research
Another notable case involved the evaluation of the compound's anti-inflammatory properties through in vitro assays. The findings revealed that it effectively reduced inflammation markers in cultured cells, supporting its use as a therapeutic agent for inflammatory disorders .
Summary of Applications
| Application Area | Details |
|---|---|
| Antimicrobial Activity | Effective against Pseudomonas aeruginosa and Escherichia coli with low MIC values. |
| Enzyme Inhibition | Potential selective COX-2 inhibitor with anti-inflammatory effects. |
| Structure-Kinetic Studies | Ongoing research correlating chemical structure with biological activity for optimization. |
| Case Studies | Demonstrated efficacy in reducing inflammation and inhibiting bacterial growth in laboratory settings. |
Mechanism of Action
The mechanism of action of 3-methanesulfonyl-4-methyl-6-phenylpyridin-2-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with 3-methanesulfonyl-4-methyl-6-phenylpyridin-2-ol, differing primarily in substituents or core heterocycles:
Key Comparisons
Electron-Withdrawing vs. Electron-Donating Substituents
- This compound : The sulfonyl group (SO₂CH₃) strongly withdraws electrons, increasing the acidity of the hydroxyl proton (predicted pKa ~6–8). This contrasts with 6-methylpyridin-2-ol, where the absence of electron-withdrawing groups results in weaker acidity (pKa ~10–12) .
- 4-Methyl-6-(methylthio)pyrimidin-2-ol : The methylthio (SCH₃) group is less electron-withdrawing than sulfonyl, leading to reduced acidity. The pyrimidine core (vs. pyridine) further alters electronic distribution due to additional nitrogen atoms .
Hydrophobicity and Solubility
- The phenyl group in this compound enhances hydrophobicity, likely reducing aqueous solubility compared to 6-methylpyridine-2-sulfonamide, which has a polar sulfonamide group (-SO₂NH₂) .
- The thioether group in 4-methyl-6-(methylthio)pyrimidin-2-ol may confer moderate solubility in organic solvents but lower polarity than sulfonamide or sulfonyl analogs .
Reactivity and Stability
- Sulfonamides (e.g., 6-methylpyridine-2-sulfonamide) are prone to hydrolysis under acidic or basic conditions, whereas sulfonyl groups (as in the target compound) are more stable.
Research Findings and Limitations
- Synthetic Accessibility : Pyridine derivatives with sulfonyl groups (e.g., the target compound) often require multi-step synthesis, including sulfonation or oxidation of thioethers. In contrast, 6-methylpyridin-2-ol is simpler to prepare .
- Biological Relevance: Sulfonamide and sulfonyl groups are common in pharmaceuticals (e.g., protease inhibitors).
Biological Activity
3-Methanesulfonyl-4-methyl-6-phenylpyridin-2-ol, a compound with the CAS number 343372-74-7, belongs to the class of pyridine derivatives. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.
The biological activity of this compound is primarily linked to its interactions with various neurotransmitter systems. It has been shown to inhibit the uptake of key neurotransmitters such as dopamine, serotonin, and noradrenaline. In vitro studies indicate that it acts on human transporters, specifically the human dopamine transporter (hDAT) and serotonin transporter (hSERT), demonstrating significant inhibitory effects at nanomolar concentrations .
In Vitro Studies
- Neurotransmitter Uptake Inhibition : The compound was tested in Chinese Hamster Ovary cells expressing hDAT and hSERT. The results indicated that it effectively inhibited the uptake of dopamine and serotonin, with calculated pEC50 values reflecting its potency .
- Antimicrobial Activity : In a study evaluating various pyridine derivatives, this compound exhibited notable antimicrobial properties against Gram-negative bacteria, particularly Pseudomonas aeruginosa. The compound's binding kinetics were assessed, revealing a residence time of approximately 30 minutes at physiological temperatures .
Case Studies
A case study involving a mouse model demonstrated the efficacy of this compound in reducing bacterial load in infections caused by Pseudomonas aeruginosa. The pharmacokinetic/pharmacodynamic (PK/PD) model used in this research suggested that the compound could be developed into an effective antimicrobial agent due to its favorable binding characteristics and post-antibiotic effects .
Data Table: Summary of Biological Activities
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Modifications to the pyridine ring and substituents can significantly impact its binding affinity and inhibitory potency against various targets. Research indicates that specific substitutions enhance its ability to inhibit neurotransmitter transporters, suggesting pathways for further optimization in drug design .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-methanesulfonyl-4-methyl-6-phenylpyridin-2-ol, and how do reaction conditions influence yield?
- Methodological Answer :
- Route 1 : A pyridine ring is functionalized via sequential sulfonation and methylation. For example, sulfonyl groups can be introduced using methanesulfonyl chloride under basic conditions (e.g., NaH in THF) . Methylation at the 4-position may employ iodomethane with a palladium catalyst .
- Route 2 : Multi-component coupling reactions, such as Suzuki-Miyaura coupling for phenyl group introduction at the 6-position, followed by sulfonation .
- Key Variables : Temperature (60–100°C for sulfonation), solvent polarity (DMSO enhances electrophilic substitution), and catalyst loading (e.g., 5 mol% Pd for coupling).
- Yield Optimization :
| Step | Reagents | Yield (%) | Conditions | Reference |
|---|---|---|---|---|
| Sulfonation | CH₃SO₂Cl, NaH | 65–75 | THF, 0°C → RT | |
| Methylation | CH₃I, Pd(OAc)₂ | 50–60 | DMF, 80°C |
Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in substituent positioning?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., downfield shifts for sulfonyl-adjacent protons at δ 8.2–8.5 ppm ).
- X-ray Crystallography : Resolves regiochemical ambiguities (e.g., distinguishing 4-methyl vs. 6-methyl using bond angles) .
- HPLC-MS : Validates purity (>95%) and detects byproducts (e.g., incomplete sulfonation intermediates) .
Advanced Research Questions
Q. What mechanistic challenges arise in achieving regioselective sulfonation at the 3-position of the pyridine ring?
- Methodological Answer :
- Electrophilic Directing Effects : The hydroxyl group at the 2-position directs sulfonation to the 3-position via hydrogen bonding with the sulfonylating agent . Competing pathways (e.g., 5-sulfonation) are minimized using bulky bases (e.g., DBU) to sterically hinder alternative sites .
- Computational Insights : DFT calculations (B3LYP/6-31G*) predict activation energies for sulfonation at different positions, guiding solvent/catalyst selection .
Q. How do solvent polarity and pH affect the stability of this compound in aqueous systems?
- Methodological Answer :
- Degradation Pathways : Hydrolysis of the sulfonyl group occurs in acidic media (pH < 3), while the hydroxyl group oxidizes in basic conditions (pH > 10) .
- Stability Studies :
| pH | Half-life (h) | Major Degradant |
|---|---|---|
| 2 | 4.2 | Desulfonated pyridinol |
| 7 | >120 | Stable |
| 12 | 18.5 | Quinone derivative |
- Mitigation : Use buffered solutions (pH 6–8) and antioxidants (e.g., BHT) for long-term storage .
Q. What strategies address low solubility in polar solvents, and how does this impact biological assay design?
- Methodological Answer :
- Co-solvent Systems : DMSO-water mixtures (≤10% DMSO) maintain solubility without denaturing proteins .
- Derivatization : Synthesize a phosphate prodrug at the 2-hydroxyl group to enhance aqueous solubility (e.g., using POCl₃) .
- Assay Optimization : Use surfactants (e.g., Tween-20) to prevent aggregation in cell-based assays .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported bioactivity data for analogs of this compound?
- Methodological Answer :
- Source Comparison : Differences may arise from assay conditions (e.g., ATP concentration in kinase assays ) or impurity profiles (e.g., residual Pd in coupling reactions ).
- Normalization : Use internal controls (e.g., staurosporine for kinase inhibition) and validate purity via orthogonal methods (HPLC + LC-MS) .
Key Research Gaps
- Catalyst Recycling : Palladium catalysts in coupling steps are rarely recovered; green chemistry approaches (e.g., immobilized Pd nanoparticles) are underexplored .
- In Vivo Metabolism : Limited data on hepatic clearance mechanisms (e.g., CYP450 isoform specificity) require isotopic labeling studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
